Cas no 122664-10-2 (4-Quinolinamine,2-(2-thienyl)-)

4-Quinolinamine,2-(2-thienyl)- structure
122664-10-2 structure
Product Name:4-Quinolinamine,2-(2-thienyl)-
CAS No:122664-10-2
MF:C13H10N2S
MW:226.296901226044
CID:177797
PubChem ID:453080
Update Time:2025-04-19

4-Quinolinamine,2-(2-thienyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinamine,2-(2-thienyl)-
    • 2-thiophen-2-ylquinolin-4-amine
    • 2-(2-Thienyl)quinolin-4-amine
    • 122664-10-2
    • 4-Quinolinamine, 2-(2-thienyl)-
    • 2-(THIOPHEN-2-YL)QUINOLIN-4-AMINE
    • CHEMBL298676
    • DTXSID10153672
    • Inchi: 1S/C13H10N2S/c14-10-8-12(13-6-3-7-16-13)15-11-5-2-1-4-9(10)11/h1-8H,(H2,14,15)
    • InChI Key: UUSGLQSMBGQHMR-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1=CC(=C2C=CC=CC2=N1)N

Computed Properties

  • Exact Mass: 226.0566
  • Monoisotopic Mass: 226.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • Density: 1.301
  • Boiling Point: 448.6°Cat760mmHg
  • Flash Point: 225.1°C
  • Refractive Index: 1.73
  • PSA: 38.91
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